molecular formula C17H24N2O2 B12685579 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate CAS No. 71735-25-6

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate

Cat. No.: B12685579
CAS No.: 71735-25-6
M. Wt: 288.4 g/mol
InChI Key: PZDDJAFRAIKACQ-UHFFFAOYSA-N
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Description

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a diallylamino group and a dimethylphenyl group attached to a dimethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,5-dimethylphenyl isocyanate+diallylamine4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate\text{3,5-dimethylphenyl isocyanate} + \text{diallylamine} \rightarrow \text{this compound} 3,5-dimethylphenyl isocyanate+diallylamine→4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted carbamates and amines.

Scientific Research Applications

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diallylamino)-3,5-dimethylphenyl methylcarbamate
  • 4-(Diallylamino)-3,5-dimethylphenyl ethylcarbamate
  • 4-(Diallylamino)-3,5-dimethylphenyl propylcarbamate

Uniqueness

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diallylamino group and the dimethylphenyl moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

71735-25-6

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C17H24N2O2/c1-7-9-19(10-8-2)16-13(3)11-15(12-14(16)4)21-17(20)18(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3

InChI Key

PZDDJAFRAIKACQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)N(C)C

Origin of Product

United States

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